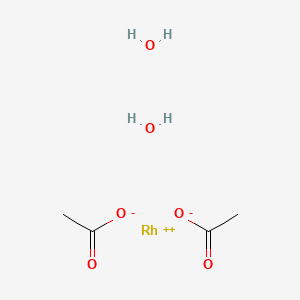
Rhodium(II) acetate dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium(II) acetate dihydrate is a coordination compound with the formula Rh₂(CH₃CO₂)₄·2H₂O. This compound is known for its emerald green color and is slightly soluble in polar solvents, including water. It is widely studied and used as a catalyst in various chemical reactions, particularly in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Rhodium(II) acetate dihydrate is typically prepared by heating hydrated rhodium(III) chloride in a mixture of methanol and acetic acid. The crude product obtained is the bis(methanol) complex, which can be easily desolvated to yield the desired compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Rhodium(II) acetate dihydrate undergoes various types of reactions, including:
Oxidation: It acts as a catalyst in the oxidation of alcohols.
Reduction: It can facilitate hydrogenation reactions.
Substitution: The acetate groups can be replaced by other carboxylates or ligands
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Hydrogen gas is commonly used in hydrogenation reactions.
Substitution: Carboxylic acids or other ligands are used to replace the acetate groups
Major Products:
Oxidation: Produces aldehydes or ketones from alcohols.
Reduction: Produces alkanes from alkenes or alkynes.
Substitution: Produces new rhodium complexes with different ligands
科学研究应用
Rhodium(II) acetate dihydrate has a wide range of applications in scientific research:
作用机制
Rhodium(II) acetate dihydrate exerts its effects primarily through its ability to form stable complexes with various ligands. The compound’s rhodium centers can coordinate with different substrates, facilitating a range of catalytic reactions. The molecular targets and pathways involved include the formation of carbenoid intermediates, which are crucial in cyclopropanation and other organic transformations .
相似化合物的比较
- Copper(II) acetate
- Chromium(II) acetate
Comparison:
- Copper(II) acetate: Similar in structure but less reactive in differentiating ribonucleosides and deoxynucleosides.
- Chromium(II) acetate: Also similar in structure but has different catalytic properties and reactivity .
Rhodium(II) acetate dihydrate stands out due to its higher reactivity and versatility in various catalytic processes, making it a valuable compound in both research and industrial applications .
属性
分子式 |
C4H10O6Rh |
|---|---|
分子量 |
257.02 g/mol |
IUPAC 名称 |
rhodium(2+);diacetate;dihydrate |
InChI |
InChI=1S/2C2H4O2.2H2O.Rh/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2;/q;;;;+2/p-2 |
InChI 键 |
DPQSFPWSRVODTR-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.[Rh+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide](/img/structure/B12849873.png)

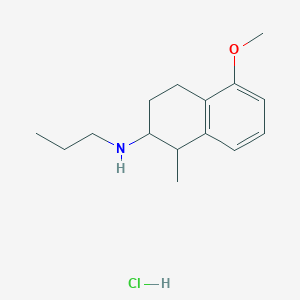
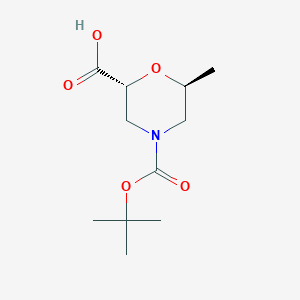
![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
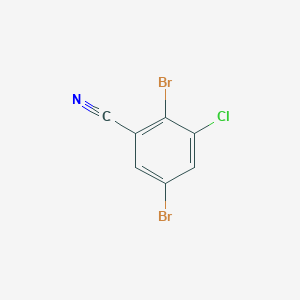
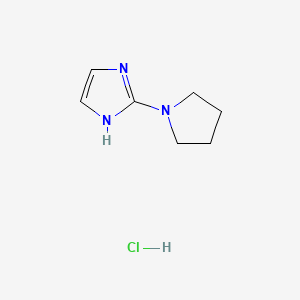
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)
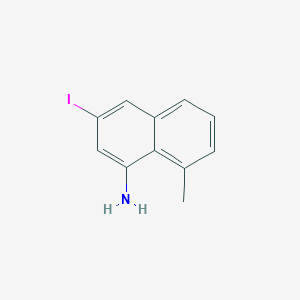
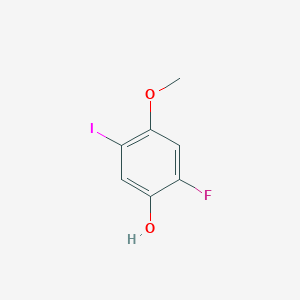
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)

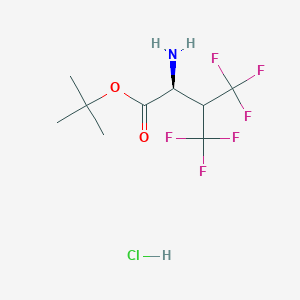
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
